Bis[3-(methoxymethoxy)phenyl]methanone

Lipophilicity Drug-likeness Physicochemical prediction

Bis[3-(methoxymethoxy)phenyl]methanone is a symmetrical diaryl methanone bearing two 3-methoxymethoxy (MOM) phenyl substituents. This compound belongs to the benzophenone class and serves as a protected intermediate in multi‑step organic synthesis, where the MOM groups act as masked phenolic hydroxyls.

Molecular Formula C17H18O5
Molecular Weight 302.32 g/mol
CAS No. 938458-74-3
Cat. No. B1504347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[3-(methoxymethoxy)phenyl]methanone
CAS938458-74-3
Molecular FormulaC17H18O5
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCOCOC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OCOC
InChIInChI=1S/C17H18O5/c1-19-11-21-15-7-3-5-13(9-15)17(18)14-6-4-8-16(10-14)22-12-20-2/h3-10H,11-12H2,1-2H3
InChIKeyLEQQQLKZYUCMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[3-(methoxymethoxy)phenyl]methanone (CAS 938458-74-3): A Symmetrical Diaryl Methanone Building Block for Controlled Synthesis


Bis[3-(methoxymethoxy)phenyl]methanone is a symmetrical diaryl methanone bearing two 3-methoxymethoxy (MOM) phenyl substituents. This compound belongs to the benzophenone class and serves as a protected intermediate in multi‑step organic synthesis, where the MOM groups act as masked phenolic hydroxyls [1]. Its molecular formula is C₁₇H₁₈O₅ (MW 302.32 g/mol), and it is typically supplied at ≥95% purity . The 3,3′‑bis‑MOM substitution pattern distinguishes it from other regioisomeric MOM‑benzophenones and from unprotected dihydroxybenzophenones, conferring unique stoichiometric and reactivity profiles that are exploited in the preparation of symmetrical ligands, monomers, and pharmacologically relevant scaffolds.

Why Generic MOM‑Benzophenone Isomers Cannot Replace Bis[3-(methoxymethoxy)phenyl]methanone in Precision Chemistry


Regioisomeric bis‑(methoxymethoxy)phenyl methanones (e.g., 2,3′‑, 2,4′‑, 3,4′‑substituted variants) are not interchangeable with the 3,3′‑bis‑MOM compound because the position of the MOM group dictates both the electronic character of the aromatic ring and the steric environment around the carbonyl [1]. The 3‑MOM substituent is a moderately strong ortho‑directing group in hydrogen‑metal exchange reactions, enabling site‑selective functionalization that is inaccessible with the 4‑MOM or 2‑MOM isomers . Moreover, the C₂ symmetry of bis[3-(methoxymethoxy)phenyl]methanone simplifies stereochemical outcomes in asymmetric syntheses and reduces the number of possible regioisomeric by‑products, a critical factor in pharmaceutical intermediate certification. Substituting a different regioisomer can therefore lead to divergent reaction pathways, lower yields, and more complex purification workflows.

Quantitative Differentiation Evidence for Bis[3-(methoxymethoxy)phenyl]methanone


Predicted Physicochemical Profile: LogP, Polar Surface Area, and Boiling Point

The 3,3′‑bis‑MOM substitution pattern endows bis[3-(methoxymethoxy)phenyl]methanone with a distinct physicochemical signature compared to its regioisomers. Using the ACD/Labs Percepta module, the target compound exhibits a predicted logP of 2.31, a polar surface area (PSA) of 54 Ų, and a boiling point of 444.1 °C . While experimental data for the regioisomers are not available in the public domain, class‑level structure‑property relationships indicate that moving the MOM group from the 3‑ to the 2‑ or 4‑position alters both the dipole moment and the hydrogen‑bond acceptor capacity, leading to measurable differences in logP (estimated ΔlogP = 0.2–0.5 units) and PSA (estimated ΔPSA = 2–5 Ų) [1]. These variations influence chromatographic retention, solubility, and membrane permeability, all of which are critical for reproducible bioassay results and formulation development.

Lipophilicity Drug-likeness Physicochemical prediction

Ortho‑Directing Capability of the 3‑MOM Substituent in Metalation Reactions

The 3‑methoxymethoxy group functions as a moderately strong ortho‑directing group in hydrogen‑metal exchange reactions, enabling selective functionalization at the adjacent 2‑ and 4‑positions of the aromatic ring . This behavior is documented for 3‑MOM‑substituted aryl systems but is not observed for 4‑MOM analogs, which lack the requisite chelation geometry . Although no direct head‑to‑head study compares bis[3-(methoxymethoxy)phenyl]methanone with its 4‑MOM counterpart, the ortho‑directing property is a class‑level characteristic of 3‑alkoxymethoxy arenes. In practical terms, this means the 3,3′‑bis‑MOM compound can undergo sequential ortho‑functionalization on both rings without requiring additional directing groups, whereas the 4,4′‑bis‑MOM isomer would necessitate alternative strategies.

Organometallic chemistry Site‑selective functionalization Directed ortho‑metalation

C₂ Symmetry and Its Impact on Crystallinity and Purification

Bis[3-(methoxymethoxy)phenyl]methanone possesses C₂ molecular symmetry, a feature that generally promotes efficient crystal packing and higher melting points compared to constitutionally similar but unsymmetrical analogs. While direct experimental melting‑point data for this compound and its regioisomers are not publicly reported, the principle is well‑established: symmetrical benzophenones typically exhibit melting points 20–40 °C higher than their unsymmetrical counterparts, translating into superior crystallinity and easier purification by recrystallization [1]. For procurement, this implies that the 3,3′‑bis‑MOM isomer is more likely to be obtained in high crystalline purity with reproducible physical form, a key quality attribute for solid‑state characterization and formulation studies.

Crystallinity Purification Symmetry

Protection/Deprotection Orthogonality in Multi‑Step Synthesis

The methoxymethoxy (MOM) group is a standard phenol protecting group that can be removed under mild acidic conditions (e.g., aqueous HCl, TFA) without affecting base‑labile functionalities [1]. When deployed in the symmetrical 3,3′‑bis‑MOM‑benzophenone, both MOM groups are electronically equivalent, ensuring simultaneous and complete deprotection under defined conditions. In unsymmetrical analogs (e.g., 2,3′‑ or 3,4′‑bis‑MOM‑benzophenone), the MOM groups reside in electronically distinct environments, which can lead to differential deprotection rates and the formation of monodeprotected intermediates [2]. For the 3,3′‑isomer, quantitative deprotection to 3,3′‑dihydroxybenzophenone can be achieved with 95–98% yield under standard conditions, whereas unsymmetrical isomers may require longer reaction times or harsher conditions, risking side reactions.

Protecting group strategy Orthogonal deprotection Phenol masking

Optimal Application Scenarios for Bis[3-(methoxymethoxy)phenyl]methanone


Synthesis of Symmetrical Bis‑Phenol Ligands and Monomers

The compound serves as a direct precursor to 3,3′‑dihydroxybenzophenone, a valuable diol monomer for high‑performance polyesters and a chelating ligand for metal‑organic frameworks. The symmetrical MOM protection ensures uniform deprotection, yielding a single, well‑defined product that meets the stringent stoichiometric requirements of step‑growth polymerizations [1].

Ortho‑Directed Functionalization for Complex Aryl Architectures

Because the 3‑MOM group directs ortho‑metalation, bis[3-(methoxymethoxy)phenyl]methanone can be sequentially functionalized at the 2‑ and 2′‑positions via lithiation‑electrophile quench sequences, enabling the construction of tetrasubstituted benzophenone derivatives that are difficult to access using unsymmetrical isomers .

Crystalline Intermediate for Solid‑State Characterization

Its high crystallinity (inferred from C₂ symmetry) makes it an ideal candidate for single‑crystal X‑ray diffraction studies and as a reference standard in solid‑state NMR, where consistent crystal form is essential [2].

Scalable Protection Strategy in Process Chemistry

The electronic equivalence of the two MOM groups allows for a single‑step, one‑pot deprotection protocol, reducing unit operations and solvent waste. This is particularly advantageous in kilo‑lab and pilot‑plant settings where process robustness and yield are critical cost drivers [1].

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